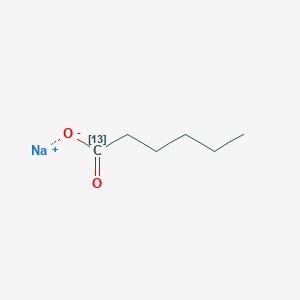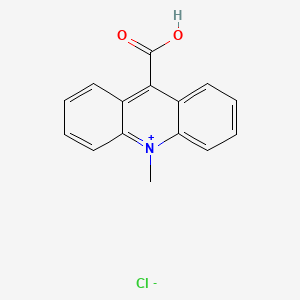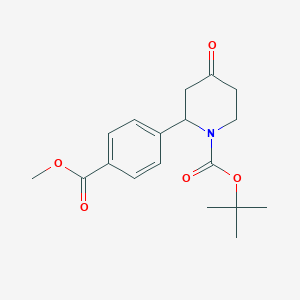
Sodium hexanoate-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexanoate-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the hexanoate structureThe molecular formula for this compound is C5(13C)H11NaO2, and it has a molecular weight of 139.13 . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexanoate-1-13C can be synthesized by reacting hexanoic acid-1-13C with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the hexanoic acid-1-13C is neutralized by sodium hydroxide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled hexanoic acid as a starting material. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid-1-13C.
Reduction: Reduction reactions can convert it back to hexanoic acid-1-13C.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products:
Oxidation: Hexanoic acid-1-13C.
Reduction: Hexanoic acid-1-13C.
Substitution: Various substituted hexanoates depending on the electrophile used.
Applications De Recherche Scientifique
Sodium hexanoate-1-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of labeled compounds for various industrial processes and quality control
Mécanisme D'action
The mechanism of action of sodium hexanoate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic processes, enzyme activities, and the fate of carbon atoms in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Sodium hexanoate: The non-labeled version of sodium hexanoate-1-13C.
Sodium butanoate-1-13C: Another labeled compound with a shorter carbon chain.
Sodium octanoate-1-13C: A labeled compound with a longer carbon chain
Uniqueness: this compound is unique due to its specific labeling with carbon-13 at the first carbon position. This makes it particularly useful for detailed metabolic studies and NMR spectroscopy, providing insights that are not possible with non-labeled or differently labeled compounds .
Propriétés
Formule moléculaire |
C6H11NaO2 |
|---|---|
Poids moléculaire |
139.13 g/mol |
Nom IUPAC |
sodium;(113C)hexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i6+1; |
Clé InChI |
UDWXLZLRRVQONG-NWZHYJCUSA-M |
SMILES isomérique |
CCCCC[13C](=O)[O-].[Na+] |
SMILES canonique |
CCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)

